molecular formula C12H15FN2O3S B5215766 4-fluoro-3-(1-piperidinylsulfonyl)benzamide

4-fluoro-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5215766
M. Wt: 286.32 g/mol
InChI Key: BHRVOSVVZNKLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-(1-piperidinylsulfonyl)benzamide, also known as PSB-0739, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmacology. This compound belongs to the class of benzamide derivatives and is known to exhibit potent inhibitory effects on various enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of various enzymes and receptors in the body, including fatty acid amide hydrolase (FAAH) and transient receptor potential vanilloid 1 (TRPV1). These enzymes and receptors play important roles in various physiological processes, including pain sensation, inflammation, and lipid metabolism.
Biochemical and Physiological Effects:
4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, improve lipid metabolism, and enhance cognitive function. These effects are thought to be mediated by the inhibition of FAAH and TRPV1.

Advantages and Limitations for Lab Experiments

4-fluoro-3-(1-piperidinylsulfonyl)benzamide has several advantages and limitations for use in lab experiments. One of the main advantages is its potent inhibitory effects on FAAH and TRPV1, which make it a useful tool for studying the physiological roles of these enzymes and receptors. However, the complex synthesis process and high cost of 4-fluoro-3-(1-piperidinylsulfonyl)benzamide may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-fluoro-3-(1-piperidinylsulfonyl)benzamide. One potential area of focus is the development of new drugs and therapies based on its inhibitory effects on FAAH and TRPV1. Another area of interest is the study of its effects on other enzymes and receptors in the body, which may have important implications for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-fluoro-3-(1-piperidinylsulfonyl)benzamide and its potential applications in the field of medicine and pharmacology.

Synthesis Methods

The synthesis of 4-fluoro-3-(1-piperidinylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine in the presence of a reducing agent. The resulting intermediate is then treated with sulfonyl chloride to form the final product. The synthesis of 4-fluoro-3-(1-piperidinylsulfonyl)benzamide is a complex and time-consuming process that requires specialized equipment and expertise.

Scientific Research Applications

4-fluoro-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to exhibit potent inhibitory effects on various enzymes and receptors in the body, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

4-fluoro-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c13-10-5-4-9(12(14)16)8-11(10)19(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRVOSVVZNKLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-piperidin-1-ylsulfonylbenzamide

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